molecular formula C13H17N3O3S B2482102 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea CAS No. 343375-02-0

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea

Cat. No. B2482102
CAS RN: 343375-02-0
M. Wt: 295.36
InChI Key: BEONDPZRVGHOIJ-UHFFFAOYSA-N
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Description

1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, commonly known as CTET, is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications. CTET is a thiourea derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Scientific Research Applications

Lignin Model Compound Study

T. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study focused on understanding the mechanism involved in the C6-C2-type model compound, highlighting the significance of the presence of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a route of the benzyl-cation-type intermediates derived from the compounds. This research contributes to the broader knowledge of lignin acidolysis and its potential applications in biomass conversion and chemical production (Yokoyama, 2015).

Thiourea in Gold Leaching

Jinshan Li and Jan D. Miller (2006) reviewed the use of thiourea as an alternative to cyanide for gold extraction from various mineral resources. Their research included fundamental investigations and laboratory studies, focusing on thiourea decomposition in the presence of ferric sulfate and the influence of copper and sulfide minerals on the leaching system. This study is crucial for understanding the potential of thiourea in industrial applications, especially in the extraction of gold (Li & Miller, 2006).

Coordination Chemistry and Biological Properties

A. Saeed, U. Flörke, and M. Erben (2014) provided an extensive overview of the chemistry, structure, and potential applications of 1-(acyl/aroyl)-3-(substituted) thioureas, focusing on their role as ligands in coordination chemistry and their biological properties. This comprehensive review highlights the chemical versatility of thiourea molecules and their derived metal complexes, indicating a promising interdisciplinary approach for future applications in various fields, including pharmaceuticals and analytical chemistry (Saeed, Flörke, & Erben, 2014).

Chemosensors for Environmental and Biological Analysis

H. M. Al-Saidi and Sikandar Khan (2022) discussed the use of thioureas and their derivatives as chemosensors for detecting various environmental pollutants and analytes in biological, environmental, and agricultural samples. Their study covered a broad range of thiourea-based chemosensors, emphasizing their sensitivity, selectivity, and the potential for future design improvements. This research is particularly relevant for the development of efficient and sensitive methods for monitoring and analyzing environmental pollutants and biological analytes (Al-Saidi & Khan, 2022).

properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONDPZRVGHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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